molecular formula C6H6Cl2FNO B1434197 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride CAS No. 1704064-96-9

5-Chloro-3-fluoro-2-methoxypyridine hydrochloride

Cat. No.: B1434197
CAS No.: 1704064-96-9
M. Wt: 198.02 g/mol
InChI Key: YEHIWXBBJQXNTR-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-methoxypyridine hydrochloride is a chemical compound with the molecular formula C6H5ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 2,3-dichloropyridine with fluorinating agents under controlled conditions . The reaction conditions often require anhydrous hydrogen fluoride at elevated temperatures and pressures to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-methoxypyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

5-Chloro-3-fluoro-2-methoxypyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-fluoro-3-methoxypyridine
  • 3-Chloro-5-fluoropyridin-2-ol
  • 2-Chloro-5-methylpyridine

Uniqueness

5-Chloro-3-fluoro-2-methoxypyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

5-Chloro-3-fluoro-2-methoxypyridine hydrochloride is a heterocyclic compound with significant potential in scientific research, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C6H5ClFNO
  • CAS Number: 1704064-96-9

This compound is synthesized through various methods, including chlorination and fluorination of pyridine derivatives. Its unique substitution pattern on the pyridine ring imparts distinct chemical properties, making it a valuable compound for further research and applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to alterations in enzymatic activity and signal transduction pathways, which are crucial in various biological processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound has demonstrated inhibitory effects on certain enzymes, notably the epidermal growth factor receptor (EGFR), which is implicated in cancer progression. For instance, it has shown IC50 values comparable to established inhibitors like osimertinib .
  • Induction of Apoptosis: Studies indicate that this compound can induce apoptosis in cancer cells by modulating proteins involved in apoptotic pathways, such as caspases and Bcl-2 family proteins .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been evaluated against various cancer cell lines, showing promising results:

CompoundCell LineIC50 (nM)Mechanism
This compoundMCF-10A (human mammary gland epithelial)47Induces apoptosis through caspase activation
Osimertinib (reference)MCF-10A8EGFR inhibition

In a comparative study, the compound exhibited significant antiproliferative activity against tested cell lines, with a GI50 value indicating higher potency than some derivatives .

Other Biological Activities

Beyond its anticancer potential, this compound has been investigated for other biological activities:

  • Antimicrobial Properties: Its derivatives have shown effectiveness against various microbial strains.
  • Neuroprotective Effects: Preliminary research suggests potential neuroprotective benefits, warranting further investigation into its mechanisms and applications .

Case Studies

  • EGFR Inhibition Study:
    • A study reported that this compound demonstrated potent inhibitory activity against EGFR T790M with IC50 values comparable to osimertinib. The compound also increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins .
  • Cell Viability Assay:
    • In a comprehensive cell viability assay involving multiple cancer cell lines, the compound maintained over 87% cell viability at concentrations up to 50 µM, indicating low toxicity while exhibiting significant antiproliferative effects .

Properties

IUPAC Name

5-chloro-3-fluoro-2-methoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO.ClH/c1-10-6-5(8)2-4(7)3-9-6;/h2-3H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHIWXBBJQXNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704064-96-9
Record name Pyridine, 5-chloro-3-fluoro-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704064-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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